N-(2-bromophenyl)-2-nitrobenzamide
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Overview
Description
N-(2-bromophenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzanilides It is characterized by the presence of a bromine atom at the ortho position of the phenyl ring and a nitro group at the para position of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-nitrobenzamide typically involves the bromination of benzanilide followed by nitration. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The nitration step can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a copper catalyst.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-(2-substituted phenyl)-2-nitrobenzamides.
Reduction: Formation of N-(2-bromophenyl)-2-aminobenzamide.
Oxidation: Formation of N-(2-bromophenyl)-2-carboxybenzamide.
Scientific Research Applications
N-(2-bromophenyl)-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzanilides and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its role in drug discovery and development. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-nitrobenzamide
- N-(2-fluorophenyl)-2-nitrobenzamide
- N-(2-iodophenyl)-2-nitrobenzamide
Uniqueness
N-(2-bromophenyl)-2-nitrobenzamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, biological activity, and binding interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s overall stability and its ability to participate in specific chemical reactions .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHAEGSFZZCGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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